Mitiperstat (AZD4831): A Technical Guide to its Mechanism of Action
Mitiperstat (AZD4831): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO). Developed by AstraZeneca, it represents a novel therapeutic approach targeting the pathways of inflammation and oxidative stress, which are implicated in a variety of cardiovascular and metabolic diseases. This document provides a comprehensive overview of the core mechanism of action of Mitiperstat, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and study designs.
Core Mechanism of Action: Myeloperoxidase Inhibition
The primary pharmacological target of Mitiperstat is Myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils.
1.1. The Pathophysiological Role of Myeloperoxidase (MPO)
Under normal physiological conditions, MPO is a critical component of the innate immune system's defense against microbial pathogens. Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space. It catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.
However, in chronic inflammatory states such as heart failure, MPO activity becomes excessive and detrimental. Overproduction of MPO and its reactive products leads to:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
-
Endothelial Dysfunction: MPO scavenges nitric oxide (NO), a key vasodilator, thereby impairing microvascular function.
-
Tissue Fibrosis and Remodeling: MPO-derived oxidants promote inflammation and contribute to interstitial fibrosis and adverse tissue remodeling, particularly in the myocardium.
1.2. Mitiperstat's Irreversible Inhibition
Mitiperstat is a mechanism-based, covalent inhibitor of MPO. It binds irreversibly to the enzyme, leading to a sustained reduction in its activity. By inhibiting MPO, Mitiperstat effectively blocks the production of hypochlorous acid and other downstream reactive species. This action is hypothesized to reduce inflammation, mitigate oxidative stress, decrease fibrosis, and improve the function of the microvasculature.
Signaling Pathway of Mitiperstat Action
Caption: Mechanism of Mitiperstat (AZD4831) action on the MPO pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and clinical studies of Mitiperstat.
Table 1: In Vitro Potency and Selectivity
| Target | IC₅₀ Value | Notes |
| Myeloperoxidase (MPO) | 1.5 nM | Demonstrates high potency for its primary target. |
| Thyroid Peroxidase (TPO) | 0.69 µM (>450-fold selective vs. MPO) | High selectivity against TPO is crucial for avoiding thyroid-related side effects. |
| CYP3A4 | 6 µM | Weak inhibitory activity, suggesting a lower potential for drug-drug interactions. |
Table 2: Clinical Pharmacodynamic & Pharmacokinetic Data
| Parameter | Finding | Study/Context |
| MPO Activity Reduction | 69% reduction from baseline to day 30. | Phase IIa SATELLITE trial (HFpEF patients). |
| Placebo-Adjusted MPO Reduction | 75% reduction from baseline to end-of-treatment. | Phase IIa SATELLITE trial. |
| Target Engagement | >50% MPO inhibition at low nanomolar plasma concentrations. | Phase I study in healthy volunteers. |
| Elimination Half-life | Approximately 40-70 hours. | Phase I study, supporting once-daily dosing. |
| Steady State | Achieved within 10 days of once-daily dosing. | Phase I study. |
Experimental Protocols
The mechanism of action and clinical effects of Mitiperstat have been elucidated through a series of structured clinical trials.
Phase I: Multiple Ascending Dose Study in Healthy Volunteers (e.g., NCT03136991)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Mitiperstat.
-
Design: A randomized, single-blind, placebo-controlled, multiple ascending dose study.
-
Participants: Healthy male volunteers, typically aged 18-50 years.
-
Methodology:
-
Subjects are randomized into cohorts to receive either a specific dose of Mitiperstat or a placebo, administered once daily for a set period (e.g., 14 days).
-
Doses are escalated in subsequent cohorts after safety reviews.
-
Serial blood samples are collected to determine plasma concentrations of Mitiperstat (PK analysis) and to measure MPO activity (PD analysis).
-
Safety is monitored through vital signs, ECGs, clinical laboratory tests, and recording of adverse events.
-
-
Key Endpoints: Safety and tolerability, PK parameters (Cmax, AUC, half-life), and the dose-response relationship for MPO inhibition.
Phase IIb: Efficacy and Safety Study in Patients (e.g., ENDEAVOR Trial - NCT04986202)
-
Objective: To evaluate the efficacy and safety of Mitiperstat in patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF).
-
Design: A randomized, double-blind, placebo-controlled, multi-center trial.
-
Participants: Patients diagnosed with symptomatic heart failure and a left ventricular ejection fraction >40%, with evidence of elevated natriuretic peptides and structural heart disease.
-
Methodology:
-
Eligible patients are randomized (e.g., 1:1:1) to receive one of two doses of Mitiperstat (e.g., 2.5 mg, 5 mg) or a matching placebo, once daily.
-
Treatment continues for a predefined period (e.g., 48 weeks).
-
Primary efficacy endpoints are assessed at specified time points (e.g., 16 or 24 weeks). These often include changes in symptom scores (e.g., Kansas City Cardiomyopathy Questionnaire - KCCQ) and functional capacity (e.g., 6-minute walk distance - 6MWD).
-
Secondary endpoints can include changes in biomarkers (e.g., NT-proBNP), echocardiographic parameters, and rates of cardiovascular events like heart failure hospitalizations.
-
Safety and tolerability are monitored throughout the study.
-
Experimental Workflow for a Phase II Clinical Trial
Caption: Generalized workflow for a Phase II clinical trial like ENDEAVOR.
Clinical Findings and Future Directions
Clinical development has focused primarily on HFpEF, a condition characterized by systemic inflammation and microvascular dysfunction.
-
Target Engagement Confirmed: The Phase IIa SATELLITE trial successfully demonstrated that Mitiperstat achieves significant MPO inhibition in patients with HFpEF.
-
Efficacy in HFpEF: The larger Phase IIb ENDEAVOR trial, however, did not meet its primary endpoints. Mitiperstat failed to show a statistically significant improvement in symptom burden (KCCQ score) or exercise capacity (6-minute walk distance) compared to placebo.
-
Exploratory Signals: Despite the neutral primary results, exploratory analyses of the ENDEAVOR trial suggested a potential reduction in heart failure hospitalizations. Furthermore, proteomics analysis indicated that Mitiperstat may reduce monocyte activation by decreasing mitochondrial stress, a mechanism that warrants further investigation.
-
Other Indications: Mitiperstat is also being investigated in preclinical or clinical stages for other inflammatory conditions, including non-alcoholic fatty liver disease (NAFLD), chronic obstructive pulmonary disease (COPD), and chronic kidney disease.
Conclusion
Mitiperstat (AZD4831) is a potent and selective irreversible inhibitor of myeloperoxidase. Its mechanism of action is centered on reducing MPO-driven oxidative stress and inflammation, thereby aiming to improve microvascular function and mitigate tissue damage. While clinical trials have successfully confirmed its ability to engage its target in patients, the translation of this pharmacological activity into improved symptoms and functional capacity in HFpEF has not been established. Future research may focus on patient populations where MPO-driven inflammation is a more dominant pathological driver or on clinical endpoints, such as hospitalization rates, where promising signals have been observed.
